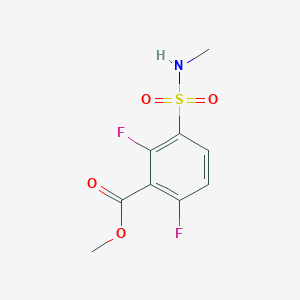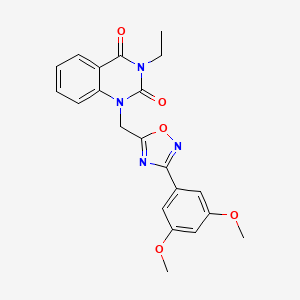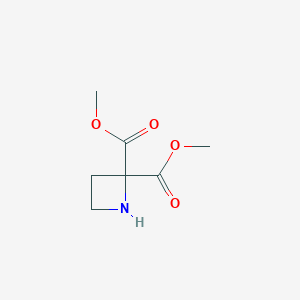
5-Chloroadamantane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroadamantane-2-carboxylic acid is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. This compound is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the adamantane framework. It has a molecular formula of C11H15ClO2 and a molecular weight of 214.69 g/mol .
作用機序
Target of Action
Adamantane derivatives, to which 5-chloroadamantane-2-carboxylic acid belongs, are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives can undergo various chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives are known to be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
Adamantane derivatives are known for their potential in the preparation of biologically active compounds and systems for chemiluminescence diagnostics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroadamantane-2-carboxylic acid typically involves the chlorination of adamantane-2-carboxylic acid. One common method includes the reaction of adamantane-2-carboxylic acid with excess chlorine in the presence of aluminum chloride (AlCl3) under heating conditions . This reaction yields 5,7-dichloroadamantane-2-carboxylic acid, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using adamantane derivatives as starting materials. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
5-Chloroadamantane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form other derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted adamantane derivatives.
Oxidation: Formation of carboxylate salts or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
科学的研究の応用
5-Chloroadamantane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Adamantane-2-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5,7-Dichloroadamantane-2-carboxylic acid: Contains an additional chlorine atom, which can influence its reactivity and applications.
Adamantane derivatives: Various derivatives with different substituents at the 2, 5, and 7 positions.
Uniqueness
5-Chloroadamantane-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the adamantane framework. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
特性
IUPAC Name |
5-chloroadamantane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c12-11-3-6-1-7(4-11)9(10(13)14)8(2-6)5-11/h6-9H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZOJSZNFGTGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)

![2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2689496.png)

![3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B2689499.png)





![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2689511.png)
![sodium2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate](/img/structure/B2689512.png)
